1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO4S2/c18-16-10-14(7-8-17(16)20)27(24,25)21-9-1-2-15(11-21)26(22,23)13-5-3-12(19)4-6-13/h3-8,10,15H,1-2,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVFUIKGHVQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its piperidine core substituted with sulfonyl groups. The structural formula can be represented as follows:
- Molecular Formula : CHClFNOS
- Molecular Weight : 396.85 g/mol
Antimicrobial Activity
Research has demonstrated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that those with the piperidine structure showed moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antimicrobial effects against pathogenic bacteria .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The IC values for selected derivatives were reported as follows:
| Compound | IC (µM) | Enzyme Target |
|---|---|---|
| 7l | 2.14 ± 0.003 | AChE |
| 7m | 0.63 ± 0.001 | AChE |
| 7n | 1.00 ± 0.002 | Urease |
These results suggest that the sulfonamide functionality contributes significantly to the inhibitory activity observed .
Study on Piperidine Derivatives
A detailed study involved synthesizing a series of piperidine derivatives, including the target compound, and evaluating their biological activities. The researchers employed various methods such as docking studies and in vitro assays to assess binding interactions with bovine serum albumin (BSA), which further supports their pharmacological effectiveness .
Antibacterial Screening
In another study focused on antibacterial screening, compounds derived from the piperidine nucleus were evaluated against multiple bacterial strains. The results indicated that while some derivatives exhibited strong activity against specific strains, others showed only moderate effectiveness, highlighting the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Studies have shown that modifications to the sulfonamide structure can lead to enhanced receptor binding affinity and improved therapeutic profiles. For instance, the introduction of arylsulfone groups has been linked to increased activity against serotonin receptors, which are crucial targets in the treatment of mood disorders .
Molecular Imaging
In the realm of molecular imaging, derivatives of this compound have been utilized as contrast agents in positron emission tomography (PET) scans. The incorporation of radioactive isotopes into the structure allows for visualization of biological processes at the molecular level. This application is particularly relevant in cancer diagnostics and monitoring treatment responses .
Chemical Probes
The compound serves as a chemical probe for studying biological pathways involving serotonin receptors. Its ability to modulate receptor activity makes it a valuable tool in understanding the mechanisms underlying various neuropsychiatric conditions .
Case Studies
Comparison with Similar Compounds
Mono-Sulfonyl Piperidine Derivatives
- 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS RN: 101768-64-3): Molecular Formula: C₁₁H₁₄ClNO₂S·ClH Molecular Weight: 296.21 g/mol Substituents: Single 4-chlorophenylsulfonyl group. Key Differences: The absence of a second sulfonyl group reduces steric hindrance and polarity compared to the target compound. This simplicity may enhance solubility but limit binding specificity in biological systems .
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate :
- Synthesis : Reacting 4-chlorobenzenesulfonyl chloride with ethyl piperidin-3-carboxylate under Na₂CO₃-mediated conditions (pH 9–10) .
- Functional Groups : Combines a sulfonyl group with an ester, enabling further derivatization. The ester moiety introduces additional reactivity, unlike the target compound’s dual sulfonyl design .
Bis-Sulfonyl and Heterocyclic Derivatives
4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine :
1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine :
Physicochemical Properties and Spectral Characterization
Melting Points and Stability
Spectroscopic Data
NMR Analysis :
- The 3-chloro-4-fluorophenyl group in the target compound would show distinct ¹⁹F NMR shifts compared to 4-fluorophenyl analogs (e.g., δ ~ -110 ppm for 4-fluorophenyl vs. δ ~ -115 ppm for 3-chloro-4-fluorophenyl) .
- ¹H NMR would reveal splitting patterns due to the piperidine ring’s equatorial and axial proton environments.
Mass Spectrometry :
- High-resolution MS (HRMS) data for analogous compounds (e.g., [M+H]⁺ = 465.156658) confirm molecular ion peaks, a critical step in verifying the target compound’s purity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
